molecular formula C18H18N4O3S B14933092 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14933092
M. Wt: 370.4 g/mol
InChI Key: KQAISMLMJQAGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring:

  • A 4,5-dimethyl-1,3-thiazole ring in the enamine (Z-configuration) moiety.
  • A 6-oxopyridazinone scaffold substituted with a 4-methoxyphenyl group.
  • An acetamide linker bridging the two heterocyclic systems.

Its design aligns with pharmacophores common in kinase inhibitors or DNA-binding agents, leveraging the electron-rich thiazole and hydrogen-bonding pyridazinone moieties .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-11-12(2)26-18(19-11)20-16(23)10-22-17(24)9-8-15(21-22)13-4-6-14(25-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20,23)

InChI Key

KQAISMLMJQAGBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazinone moiety. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

Pyridazinone (target) offers a conjugated ketone for hydrogen bonding, contrasting with triazole () or benzimidazole (), which rely on nitrogen-based interactions .

Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, enhancing solubility compared to electron-withdrawing groups (e.g., 4-cyanophenyl in ) . Chlorophenyl () and naphthyloxy groups may improve lipophilicity and membrane permeability but reduce aqueous stability .

Synthetic Routes :

  • The target compound likely requires multi-step condensation, whereas triazole derivatives () utilize efficient click chemistry, enabling rapid diversification .

Physicochemical Properties

  • Solubility: The 4-methoxyphenyl group likely improves aqueous solubility over chloro- or cyano-substituted analogs.
  • Stability : The enamine-thiazole system may confer metabolic resistance compared to triazoles, which are prone to enzymatic oxidation .

Q & A

Basic: What are the key synthetic methodologies for preparing this compound, and how is its structural purity validated?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between thiazole derivatives and pyridazinone intermediates under catalytic conditions (e.g., triethylamine or palladium catalysts) .
  • Cyclization steps to form the thiazole and pyridazinone heterocycles, often using chloroacetyl chloride or similar reagents .
  • Purification via recrystallization from solvents like ethanol or methylene chloride .

Structural validation includes:

  • Spectroscopic techniques : IR and NMR (¹H/¹³C) to confirm functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) and Z-configuration of the thiazole-ylidene moiety .
  • Elemental analysis to verify stoichiometry (e.g., C, H, N, S content) .
  • X-ray crystallography for absolute configuration determination, as seen in related acetamide derivatives .

Basic: What spectroscopic and computational methods are used to analyze its molecular interactions?

Answer:

  • Docking studies : Molecular docking (e.g., with AutoDock Vina) evaluates binding poses to target enzymes, such as α-glucosidase or kinase domains, using crystal structures from the Protein Data Bank (PDB) .
  • DFT calculations : Density Functional Theory optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Hydrogen bonding analysis : IR and crystallography identify intermolecular interactions (e.g., N–H···O bonds forming R₂²(10) dimers) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray results)?

Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:

  • Variable-temperature NMR : To detect equilibrium shifts between tautomers .
  • Cross-validation : Compare experimental NMR/IR with DFT-simulated spectra for the proposed tautomer .
  • Solid-state NMR : Aligns with X-ray data to confirm static configurations .

Advanced: What experimental design considerations are critical for optimizing its biological activity?

Answer:

  • Substituent effects : Modify the 4-methoxyphenyl or thiazole groups to enhance target affinity. For example, electron-withdrawing groups (e.g., Br, F) improve enzyme inhibition .
  • Bioisosteric replacements : Replace the pyridazinone ring with triazoles or oxadiazoles to balance solubility and potency .
  • In vitro assays : Use dose-response curves (IC₅₀) in enzyme inhibition or cell viability assays (e.g., MTT for antiproliferative activity) .

Advanced: How do steric and electronic factors influence its stability under physiological conditions?

Answer:

  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) reduce metabolic degradation by shielding the acetamide bond .
  • Electronic effects : Electron-donating groups (e.g., methoxy) stabilize the thiazole-ylidene moiety against hydrolysis .
  • pH-dependent stability : Assess degradation kinetics in buffers (pH 1–7.4) using HPLC to simulate gastrointestinal and plasma conditions .

Advanced: What strategies address low solubility in aqueous media while maintaining target affinity?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity, cleaved enzymatically in vivo .
  • Co-crystallization : Use cyclodextrins or co-solvents (e.g., PEG 400) to improve dissolution without altering the core structure .
  • Salt formation : Convert the free base to a hydrochloride or sodium salt for better aqueous compatibility .

Advanced: How can computational models predict off-target interactions or toxicity?

Answer:

  • Pharmacophore mapping : Identify structural motifs shared with known toxicophores (e.g., reactive thiols) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with cytotoxicity data from analogues .
  • Molecular dynamics : Simulate binding to cytochrome P450 isoforms to predict metabolic pathways .

Advanced: What analytical techniques quantify trace impurities in bulk synthesis?

Answer:

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) with <0.1% sensitivity .
  • TGA-DSC : Monitor thermal degradation profiles to identify unstable impurities .
  • Elemental microanalysis : Confirm absence of heavy metals (e.g., Pd residues from catalysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.